molecular formula C19H30O3S B1359362 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone CAS No. 898772-00-4

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Cat. No.: B1359362
CAS No.: 898772-00-4
M. Wt: 338.5 g/mol
InChI Key: YYFPIWOEBQYTIZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone is an organic compound that features a unique combination of a dioxolane ring and a thienyl group attached to an undecyl ketone chain

Mechanism of Action

Target of Action

Compounds containing the 1,3-dioxolane moiety are often used as protective groups in organic synthesis , suggesting that the compound may interact with various biochemical entities depending on its specific configuration and the surrounding biochemical environment.

Mode of Action

1,3-dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound may interact with its targets through similar chemical reactions, potentially leading to changes in the targets’ structure or function.

Action Environment

The action of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone may be influenced by various environmental factors, such as pH and temperature . For instance, 1,3-dioxolanes offer stability against all types of nucleophiles and bases . The addition of strong lewis acids enhances their sensitivity towards oxidants . Therefore, the compound’s action, efficacy, and stability may vary depending on these and other environmental conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone is unique due to the combination of the dioxolane ring and thienyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3S/c1-2-3-4-5-6-7-8-9-10-11-16(20)17-12-13-18(23-17)19-21-14-15-22-19/h12-13,19H,2-11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFPIWOEBQYTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641881
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-00-4
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-dodecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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